Salpyran dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

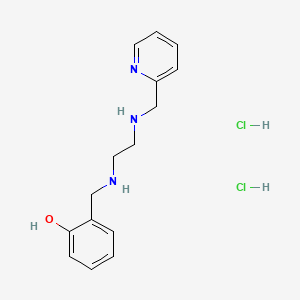

C15H21Cl2N3O |

|---|---|

Molecular Weight |

330.2 g/mol |

IUPAC Name |

2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol;dihydrochloride |

InChI |

InChI=1S/C15H19N3O.2ClH/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14;;/h1-8,16-17,19H,9-12H2;2*1H |

InChI Key |

WPXVFKMIIMGYGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Salpyran Dihydrochloride: A Technical Whitepaper on a Selective Copper(II) Chelator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salpyran dihydrochloride is a synthetic, tetradentate chelating agent demonstrating high selectivity and affinity for copper(II) ions. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its primary mechanism of action, which involves the inhibition of reactive oxygen species (ROS) formation. Detailed summaries of its synthesis and key experimental evaluations are presented to support its potential as a therapeutic agent in pathologies associated with copper dyshomeostasis, such as neurodegenerative diseases.

Chemical Structure and Identification

Salpyran, chemically named 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a 3N,O tetradentate ligand. The dihydrochloride salt form enhances its stability and solubility for experimental use.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol;dihydrochloride |

| Molecular Formula | C₁₅H₂₁Cl₂N₃O |

| Molecular Weight | 330.25 g/mol |

| SMILES String | OC1=CC=CC=C1CNCCNCC2=NC=CC=C2.[H]Cl.[H]Cl |

| CAS Number | 2719737-44-5 (for Salpyran base) |

Physicochemical and Pharmacological Properties

Salpyran has been designed to exhibit drug-like properties, including the potential for blood-brain barrier permeation. Its high affinity for Cu(II) is a key characteristic, making it a potent agent for correcting copper imbalances.

Table 2: Physicochemical and Pharmacological Data for Salpyran

| Property | Value | Reference |

| Appearance | Light yellow to brown solid | |

| pCu | 10.65 | |

| Cu(II)/Zn(II) Selectivity | 4.60 | |

| Calculated logP | 1.73 | |

| Solubility | DMSO: 100 mg/mL (302.80 mM) | |

| Storage (Solid) | -20°C for 3 years; 4°C for 2 years | |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |

Mechanism of Action: Copper Chelation and ROS Inhibition

Salpyran's primary mechanism of action is the selective chelation of Cu(II) ions. In pathological conditions where copper dyshomeostasis contributes to oxidative stress, free or loosely bound copper ions can participate in Fenton-like reactions, generating highly damaging reactive oxygen species (ROS) from hydrogen peroxide (H₂O₂). Salpyran binds to Cu(II) with high affinity, forming a stable monocationic complex ([Cu(II)(3N,1O)]⁺) at physiological pH. This sequestration prevents the copper ion from cycling through redox states and catalyzing the formation of ROS, thereby mitigating oxidative damage.

Salpyran dihydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Salpyran dihydrochloride, a selective chelator of copper(II) (Cu(II)) with significant therapeutic potential. Salpyran's ability to sequester Cu(II) ions effectively prevents the generation of reactive oxygen species (ROS), making it a promising candidate for research in neurodegenerative diseases and other conditions associated with metal-induced oxidative stress.

Core Compound Information

Salpyran, chemically named 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a tetradentate ligand. For research and experimental use, it is often supplied as a dihydrochloride salt to improve its solubility and stability.

| Property | Value | Citation(s) |

| Chemical Name | 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol dihydrochloride | |

| CAS Number | 2719737-44-5 (for the free base, Salpyran) | [1] |

| Molecular Formula | C₁₅H₂₁Cl₂N₃O | [2][3] |

| Molecular Weight | 330.25 g/mol | [2][3] |

| Appearance | Light yellow to brown solid | [2] |

Mechanism of Action: Copper(II) Chelation and Antioxidant Activity

Salpyran is engineered to be a high-affinity, selective chelator for Cu(II) ions. Its mechanism of action is centered on its tetradentate (3N,1O) structure, which forms a stable monocationic complex with Cu(II) at physiological pH.[4][5] This sequestration has a critical downstream effect: it prevents the sequestered copper from participating in Fenton-like chemical reactions, which are a major source of highly damaging reactive oxygen species (ROS) such as the hydroxyl radical from hydrogen peroxide (H₂O₂).[4][6] By inhibiting ROS formation, Salpyran acts as a potent antioxidant, protecting cells from oxidative damage, a key pathological feature in many neurodegenerative disorders.[7]

Signaling Pathway: Inhibition of Copper-Mediated ROS Production

The following diagram illustrates the signaling pathway disrupted by Salpyran. In pathological conditions, labile Cu(II) can react with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH), leading to oxidative stress and cellular damage. Salpyran intervenes by binding Cu(II), thus preventing this catalytic cycle.

Physicochemical and Pharmacological Data

The efficacy of a chelator is determined by its affinity for the target metal ion and its selectivity over other essential metal ions. The following table summarizes key quantitative data for Salpyran, comparing it with other known chelators.[7]

| Ligand | pCu [a] | Cu/Zn Selectivity [b] | cLogP [c] |

| Salpyran | 10.65 | 4.60 | 1.73 |

| TDMQ-20 | 10.75 | 5.06 | 2.87 |

| ENDIP | 9.80 | 4.30 | 1.25 |

| Salan | 9.90 | 4.20 | 2.26 |

| CQ | 5.91 | -0.19 | 2.92 |

Notes: [a] pM = -log[M]free; calculated under the conditions: [M] = [L] = 10 μM, pH = 7.4. A higher pCu value indicates stronger copper binding affinity. [b] Cu/Zn selectivity is calculated as pCu – pZn. A larger positive value indicates greater selectivity for copper over zinc. [c] Calculated LogP (cLogP) is an indicator of the compound's lipophilicity and potential to cross the blood-brain barrier.

Experimental Protocols

Synthesis of Salpyran

Salpyran is synthesized through a multi-step process involving reductive aminations. The general workflow is depicted below. This stepwise approach allows for the creation of the asymmetric 3N,O coordination environment.[7]

Detailed Protocol: The synthesis involves a stepwise protecting group strategy. It begins with the reductive amination of either salicylaldehyde or 2-formylpyridine with N-Boc-ethylenediamine. Following the initial reaction, the Boc-protecting group is removed, and a second reductive amination is performed with the other aldehyde to yield the final Salpyran product.[7]

Potentiometric Titrations for Stability Constant Determination

Methodology:

-

Preparation: All solutions are prepared using carbonate-free potassium hydroxide solution. The exact concentrations of the ligand and metal ion solutions are determined by titrations.

-

Titration: pH-metric titrations are performed in a 0.2 mol/dm³ KCl ionic strength medium at 298 K.

-

Data Analysis: The protonation constants of Salpyran are determined from the titration data. Subsequently, the stability constants of the Cu(II) and Zn(II) complexes are calculated using software such as SUPERQUAD.[7]

Antioxidant Activity Assays

1. Ascorbate Consumption Assay: This assay measures the rate of ascorbate oxidation in the presence of Cu(II) and how Salpyran affects this rate.

-

Procedure: The consumption of ascorbate is monitored under both anaerobic and aerobic conditions. Reactions are typically prepared with Salpyran, CuCl₂, and ascorbate in a HEPES buffer.

-

Endpoint: The rate of ascorbate consumption is measured, with a slower rate in the presence of Salpyran indicating its ability to prevent ROS production.[7]

2. Tau and Prion Protein Fragment Oxidation Assays: These assays assess Salpyran's ability to prevent the Cu(II)/H₂O₂-mediated oxidation of protein fragments relevant to neurodegenerative diseases.

-

Procedure: A specific protein fragment (e.g., a tau fragment) is incubated with Cu(II) and H₂O₂ in the presence or absence of Salpyran.

-

Endpoint: The formation of oxidation products, such as dityrosine bridges, is monitored, often by fluorescence spectroscopy. A reduction in the oxidation product signal in the presence of Salpyran demonstrates its protective, antioxidant effect.[6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|BLD Pharm [bldpharm.com]

- 4. Salpyran: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Salpyran: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. real.mtak.hu [real.mtak.hu]

Salpyran Dihydrochloride: A Technical Guide to its Neuroprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and prion diseases are characterized by progressive neuronal loss. A key pathological feature in many of these conditions is the dysregulation of biometals, particularly copper, which can contribute to oxidative stress through the generation of reactive oxygen species (ROS). Salpyran dihydrochloride has emerged as a promising therapeutic candidate due to its targeted mechanism of action as a selective copper(II) chelator. This technical guide provides an in-depth overview of the core mechanism of action of this compound in mitigating neurodegenerative processes, supported by available preclinical data, experimental methodologies, and visual representations of its activity.

Core Mechanism of Action: Selective Copper(II) Chelation

Salpyran is a tetradentate (3N,1O) ligand designed for high-affinity and selective binding to copper(II) ions.[1][2] At a physiological pH of 7.4, Salpyran forms a stable monocationic complex with Cu(II).[1][2][3] This sequestration of Cu(II) is the cornerstone of its neuroprotective effect. By binding to Cu(II), Salpyran prevents the metal ion from participating in the Fenton-like reactions that produce highly damaging ROS from hydrogen peroxide (H₂O₂).[1][3][4] This targeted action addresses a key contributor to the oxidative stress implicated in neuronal damage and death in neurodegenerative disorders.[4]

The chemical structure of Salpyran, 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is specifically designed for this purpose, offering a distinct advantage over other metal chelators that may have off-target effects or lower selectivity.[2][3]

Quantitative Data from Preclinical Studies

Salpyran's efficacy as a Cu(II) chelator and antioxidant has been demonstrated in several preclinical assays. The following tables summarize the key quantitative findings.

| Parameter | Salpyran | Clioquinol (Reference Compound) | Reference |

| Copper Affinity (pCu at pH 7.4) | 10.65 | 5.91 | [1][2][3] |

| Interpretation | Salpyran exhibits a significantly higher affinity for Cu(II) at physiological pH compared to the first-generation chelator, Clioquinol, indicating more potent chelation. |

| Assay | Conditions | Observed Effect of Salpyran | Reference |

| Ascorbate Consumption | Aerobic and Anaerobic | Slows the consumption of ascorbate, indicating prevention of ROS production. | [4] |

| Tau Protein Fragment Oxidation | Presence of Cu(II) and H₂O₂ | Hinders the oxidation of the tau peptide fragment. | [4] |

| Human Prion Protein Assay | Presence of Cu(II) and H₂O₂ | Prevents the formation of ROS. | [1][4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Ascorbate Consumption Assay

This assay indirectly measures the production of ROS by monitoring the depletion of ascorbate, a known antioxidant.

-

Preparation: A solution containing ascorbate is prepared in a suitable buffer at physiological pH.

-

Initiation of Reaction: The reaction is initiated by the addition of Cu(II) and a source of ROS, such as hydrogen peroxide or atmospheric oxygen.

-

Treatment: In the experimental group, this compound is added to the solution prior to the initiation of the reaction.

-

Monitoring: The concentration of ascorbate is monitored over time using spectrophotometry.

-

Analysis: The rate of ascorbate consumption in the presence and absence of Salpyran is calculated and compared to determine the compound's ability to prevent ROS-mediated oxidation.[4]

Tau dGAE Fragment Dityrosine Formation Assay

This assay assesses the ability of Salpyran to prevent the oxidation of a peptide fragment of the tau protein, which is relevant to the pathology of Alzheimer's disease.

-

Peptide Preparation: A solution of the tau dGAE peptide fragment is prepared.

-

Reaction Mixture: The peptide is mixed with Cu(II) in a 1:10 ratio.

-

Treatment: Salpyran is added to the test samples.

-

Oxidation Induction: Hydrogen peroxide is added to initiate the oxidation of the peptide, leading to the formation of dityrosine bridges.

-

Detection: The formation of dityrosine is monitored by measuring its fluorescence.

-

Outcome: The fluorescence intensity in the presence of Salpyran is compared to the control to evaluate the inhibition of peptide oxidation.[4]

Human Prion Protein Assay

This assay is analogous to the tau protein assay but utilizes a fragment of the human prion protein to assess the antioxidant potential of Salpyran in the context of prion diseases. The protocol follows the same principles of inducing oxidation in the presence of Cu(II) and H₂O₂ and measuring the protective effect of Salpyran.[1][4]

Signaling Pathways

The primary mechanism of this compound is the direct chelation of Cu(II), which preempts the formation of ROS. While the current body of literature primarily focuses on this direct antioxidant effect, it is plausible that by mitigating oxidative stress, Salpyran could indirectly influence downstream signaling pathways known to be dysregulated in neurodegeneration. These pathways often include:

-

NF-κB Signaling: Oxidative stress is a known activator of the NF-κB pathway, which in turn promotes the expression of pro-inflammatory cytokines. By reducing ROS, Salpyran may help to quell this neuroinflammatory cascade.

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also sensitive to redox state and are implicated in neuronal apoptosis and inflammation.

-

PI3K/Akt Pathway: This pathway is crucial for neuronal survival, and its function can be impaired by oxidative stress.

Further research is required to elucidate the specific effects of this compound on these and other intracellular signaling cascades.

Conclusion and Future Directions

This compound presents a compelling, mechanistically targeted approach for the treatment of neurodegenerative diseases. Its high affinity and selectivity for Cu(II) effectively disrupt a key pathological process—the generation of reactive oxygen species. The preclinical data, though preliminary, strongly support its potential as a neuroprotective agent.

Future research should focus on in vivo studies in animal models of neurodegeneration to assess the pharmacokinetic and pharmacodynamic properties of Salpyran, as well as its efficacy in improving cognitive and behavioral outcomes. Furthermore, detailed investigation into its effects on downstream signaling pathways will provide a more comprehensive understanding of its neuroprotective profile and may reveal additional therapeutic benefits. The development of Salpyran and similar small molecule metal chelators represents a promising avenue in the ongoing effort to develop disease-modifying therapies for neurodegenerative disorders.

References

- 1. Item - Salpyran: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Salpyran: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Salpyran Dihydrochloride: A Technical Guide to its Copper Chelation Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salpyran dihydrochloride is a rationally designed, tetradentate small molecule metal chelator demonstrating high affinity and selectivity for copper (II) ions. Its development is primarily aimed at therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease, where dysregulation of copper homeostasis is a key pathological feature. This technical guide provides an in-depth analysis of Salpyran's role in copper chelation, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action. Salpyran, chemically known as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, exhibits a superior copper binding affinity compared to previous generation chelators like clioquinol and demonstrates excellent selectivity for copper over other biologically relevant metal ions, notably zinc.[1][2][3] Furthermore, its ability to mitigate copper-induced oxidative stress by preventing the formation of reactive oxygen species (ROS) underscores its therapeutic potential.[1][2][3]

Introduction

The dyshomeostasis of biometals, particularly copper, is increasingly recognized as a significant factor in the etiology of several neurodegenerative diseases.[2][3] Aberrant copper accumulation can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent neuronal damage. Salpyran (HL) was designed as a tetradentate (3N,1O) ligand to specifically chelate Cu(II) with high affinity, forming a stable 1:1 complex at physiological pH.[2][3][4] This guide details the fundamental properties of this compound in the context of copper chelation.

Quantitative Data on Copper Chelation

The efficacy of a chelator is determined by its affinity and selectivity for the target metal ion. Salpyran has been demonstrated to be a potent and selective Cu(II) chelator.

Table 1: Copper (II) Affinity and Selectivity of Salpyran

| Parameter | Value | Comparison Compound | Comparison Value | Reference |

| pCu at pH 7.4 | 10.65 | Clioquinol | 5.91 | [1][2][3] |

| Cu(II)/Zn(II) Selectivity | 4.60 | - | - |

pCu is the negative logarithm of the free Cu(II) concentration, calculated under specific conditions to compare the copper-binding affinity of different ligands. A higher pCu value indicates a stronger affinity.

Table 2: Kinetic Data of Ascorbate Consumption

The antioxidant capacity of Salpyran was assessed by measuring the rate of ascorbate consumption in the presence of CuCl2. Salpyran significantly slows this consumption, indicating its ability to prevent copper-mediated ROS production.

| Condition | Rate Constant (nMs-1) |

| Without Salpyran | Data not available in abstract |

| With Salpyran | Data not available in abstract |

(Note: Specific rate constants were mentioned to be in a table in the source material but not provided in the accessible abstract. The full publication would be required for these specific values.)

Mechanism of Action: Copper Chelation and ROS Prevention

Salpyran's primary role in copper chelation is to sequester excess Cu(II) ions, thereby preventing their participation in harmful redox reactions. One of the most significant of these is the Fenton-like reaction, where Cu(II) is reduced to Cu(I), which then reacts with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals. Salpyran binds to Cu(II), forming a stable complex that is less redox-active, thus inhibiting this catalytic cycle of ROS production.

Caption: Salpyran's mechanism of ROS prevention.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the copper chelation properties of Salpyran.

Synthesis of Salpyran

The synthesis of Salpyran involves a stepwise protecting group strategy. This multi-step process allows for the functionalization of the amine groups, making Salpyran a highly tunable scaffold.

Caption: Synthetic workflow for Salpyran.

Ascorbate Oxidation Assay

This assay is used to evaluate the antioxidant properties of Salpyran.

-

Reagents: Salpyran, Copper(II) chloride (CuCl₂), Ascorbic acid.

-

Procedure:

-

A solution of ascorbic acid is prepared.

-

CuCl₂ is added to the solution to catalyze the oxidation of ascorbate.

-

The consumption of ascorbate is monitored over time, typically by UV-Vis spectroscopy.

-

The experiment is repeated in the presence of Salpyran.

-

-

Analysis: The rate of ascorbate consumption is calculated for both conditions (with and without Salpyran). A slower rate in the presence of Salpyran indicates its ability to chelate copper and prevent it from participating in the redox cycling that leads to ascorbate oxidation and ROS production.

Tau and Human Prion Protein Assays

These assays assess the ability of Salpyran to prevent copper-mediated protein aggregation and oxidation, which are hallmarks of neurodegenerative diseases.

-

Reagents: Salpyran, CuCl₂, Tau protein or human prion protein fragments, hydrogen peroxide (H₂O₂).

-

Procedure:

-

The respective protein is incubated with CuCl₂ and H₂O₂ to induce aggregation and/or oxidation.

-

A parallel experiment is conducted with the addition of Salpyran.

-

The extent of protein aggregation is measured using techniques like Thioflavin T (ThT) fluorescence assays.

-

Protein oxidation can be analyzed by mass spectrometry to identify oxidized residues.

-

-

Analysis: A reduction in protein aggregation and oxidation in the presence of Salpyran demonstrates its protective effects through copper chelation. For instance, in the human prion protein assay, Salpyran was shown to significantly hinder the oxidation of the peptide.

Conclusion

This compound is a promising therapeutic agent for neurodegenerative diseases due to its potent and selective copper chelation properties. Its ability to form a stable complex with Cu(II) and prevent the formation of reactive oxygen species has been demonstrated through various in vitro assays. The high tunability of the Salpyran scaffold also opens avenues for further optimization of its pharmacokinetic and pharmacodynamic properties. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of Salpyran and other small molecule metal chelators.

References

Salpyran Dihydrochloride: A Technical Guide to its Attenuation of Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism by which Salpyran dihydrochloride mitigates the formation of reactive oxygen species (ROS). Salpyran, a rationally designed Cu(II) selective chelator, demonstrates significant antioxidant properties by sequestering redox-active copper ions, thereby preventing their participation in deleterious ROS-generating reactions.[1][2] This document details the experimental protocols used to quantify its antioxidant efficacy, presents the quantitative data in a clear and comparative format, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

Reactive oxygen species (ROS) are a class of highly reactive molecules derived from the metabolism of oxygen. While they play a role in normal physiological processes, their overproduction can lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders such as Alzheimer's disease.[3][4] A key contributor to oxidative stress is the presence of redox-active metal ions, particularly copper (Cu(II)), which can catalyze the formation of ROS through Fenton-like reactions.[3][5][6]

Salpyran is a tetradentate chelating agent designed for high-affinity and selective binding of Cu(II) ions.[1][2] Its chemical structure allows it to form a stable complex with Cu(II), effectively preventing the metal ion from participating in redox cycling and subsequent ROS production.[1][4] This guide explores the experimental evidence supporting the antioxidant activity of Salpyran and provides the necessary technical details for its study and potential application in drug development.

Mechanism of Action: Inhibition of Copper-Mediated ROS Formation

The primary mechanism by which Salpyran exerts its antioxidant effect is through the chelation of Cu(II) ions. Free or loosely bound Cu(II) can react with reducing agents, such as ascorbate, and molecular oxygen to generate ROS, including the highly damaging hydroxyl radical (•OH). Salpyran effectively encapsulates the Cu(II) ion, forming a stable coordination complex that sterically hinders the interaction of copper with other molecules, thereby inhibiting its catalytic activity in ROS-producing reactions.

The proposed signaling pathway for copper-induced ROS formation and its inhibition by Salpyran is depicted below.

Figure 1: Signaling pathway of Salpyran's ROS inhibition.

Quantitative Assessment of Antioxidant Activity

The antioxidant efficacy of Salpyran has been quantified using two primary assays: the ascorbate consumption assay and the dityrosine formation assay.

Ascorbate Consumption Assay

This assay measures the rate of depletion of ascorbate, a biological reductant, in the presence of Cu(II) and oxygen. The consumption of ascorbate is indicative of ongoing redox cycling and ROS production. Salpyran's ability to inhibit this process is a direct measure of its antioxidant potential.

Table 1: Summary of Ascorbate Consumption Assay Data

| Condition | Salpyran Concentration (µM) | Initial Rate of Ascorbate Consumption (µM/s) | Percentage Inhibition (%) |

| Cu(II) only | 0 | Data not available in snippets | 0 |

| Cu(II) + Salpyran | Data not available in snippets | Data not available in snippets | Data not available in snippets |

Note: Specific quantitative data on the rate of ascorbate consumption and percentage inhibition were not available in the provided search results. The full research paper would be required to populate these fields.

Dityrosine Formation Assay

Dityrosine is a biomarker of protein oxidation, formed by the covalent cross-linking of two tyrosine residues in the presence of ROS.[5][7][8][9] This assay quantifies the formation of dityrosine in a model peptide (e.g., a fragment of the tau protein) when exposed to Cu(II) and H₂O₂. The inhibition of dityrosine formation by Salpyran demonstrates its ability to protect biological macromolecules from oxidative damage.[8]

Table 2: Summary of Dityrosine Formation Assay Data

| Condition | Salpyran Concentration (µM) | Dityrosine Fluorescence (Arbitrary Units) | Percentage Inhibition (%) |

| Peptide + Cu(II) + H₂O₂ | 0 | Data not available in snippets | 0 |

| Peptide + Cu(II) + H₂O₂ + Salpyran | Data not available in snippets | Data not available in snippets | Data not available in snippets |

Note: Specific quantitative data on dityrosine fluorescence and percentage inhibition were not available in the provided search results. The full research paper would be required to populate these fields.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of Salpyran's antioxidant activity.

Ascorbate Consumption Assay Protocol

This protocol is a generalized procedure based on common methods for assessing copper-chelating antioxidants.

-

Reagent Preparation:

-

Prepare a stock solution of ascorbic acid in deionized water.

-

Prepare a stock solution of CuCl₂ in deionized water.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.1).

-

-

Assay Procedure:

-

In a temperature-controlled cuvette, add the reaction buffer.

-

Add the ascorbic acid stock solution to a final concentration of approximately 100 µM.

-

Add the CuCl₂ stock solution to a final concentration of approximately 10 µM.

-

For the test condition, add the Salpyran stock solution to the desired final concentration. For the control, add an equivalent volume of the solvent.

-

Initiate the reaction and immediately begin monitoring the absorbance of ascorbate at 265 nm over time using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of ascorbate consumption from the linear portion of the absorbance versus time plot using the Beer-Lambert law.

-

Determine the percentage inhibition of ascorbate consumption by Salpyran relative to the control.

-

References

- 1. Salpyran: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Modeling Chelator Substituent Effects as Therapeutic Targets in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Large-Scale Qualitative and Quantitative Assessment of Dityrosine Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Preliminary In Vitro Profile of Salpyran Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies conducted on Salpyran, a potent and selective copper (II) chelator. Salpyran dihydrochloride, the salt form of the compound, has garnered attention for its therapeutic potential, primarily investigated in the context of neurodegenerative diseases where metal ion dysregulation plays a crucial role. This document summarizes the key quantitative data, details the experimental methodologies from published studies, and visualizes the compound's mechanism of action.

Quantitative Data Summary

The in vitro efficacy of Salpyran as a copper chelator has been quantified through various metrics, highlighting its high affinity and selectivity. The following table summarizes the key quantitative findings from comparative studies.

| Parameter | Salpyran | Clioquinol | Notes |

| pCu at pH 7.4 | 10.65[1][2][3][4] | 5.91[1][2][3][4] | pCu represents the negative logarithm of the free Cu(II) concentration, indicating the ligand's copper-binding affinity at physiological pH. A higher value signifies stronger binding. |

| logβ (Cu(II) Complex) | 20.10 (ML)[3] | - | Represents the stability constant of the metal-ligand complex. |

| logβ (Zn(II) Complex) | 11.98 (ML)[3] | - | Demonstrates the ligand's affinity for Zinc(II), allowing for an assessment of selectivity. |

Experimental Protocols

The primary in vitro studies on Salpyran have focused on its antioxidant properties by assessing its ability to prevent the formation of reactive oxygen species (ROS).

1. Ascorbate Consumption Assay

-

Objective: To evaluate the antioxidant action of Salpyran by measuring the consumption of ascorbate, which is oxidized in the presence of redox-active copper and hydrogen peroxide.

-

Methodology:

-

A solution containing Salpyran, copper (II) chloride (CuCl2), and ascorbate is prepared.

-

The final concentrations of the reactants are typically in the micromolar range (e.g., 12 µM Salpyran, 10 µM CuCl2, 100 µM ascorbate)[4].

-

The reaction is monitored over time by measuring the decrease in ascorbate concentration, often spectrophotometrically.

-

Control experiments are conducted without Salpyran to determine the baseline rate of ascorbate oxidation catalyzed by Cu(II).

-

The assay can be performed under different atmospheric conditions (e.g., open air, argon atmosphere) to assess the role of oxygen[4].

-

2. Tau and Human Prion Protein Assays

-

Objective: To assess the ability of Salpyran to prevent ROS formation in biological systems where copper is implicated in pathological protein aggregation and oxidative stress, such as in Alzheimer's disease (tau protein) and prion diseases.

-

Methodology:

-

While specific detailed protocols for these assays with Salpyran are not extensively publicly available, they generally involve incubating the respective proteins (tau or prion protein) with Cu(II) and a source of ROS (like H2O2) in the presence and absence of Salpyran[1][2].

-

The readouts for these assays would likely include:

-

Measurement of ROS levels using fluorescent probes.

-

Assessment of protein aggregation through techniques like Thioflavin T fluorescence or electron microscopy.

-

Evaluation of protein oxidation markers.

-

-

Mechanism of Action and Signaling Pathway

Salpyran's primary mechanism of action is the chelation of Cu(II), which prevents its participation in redox cycling and the subsequent generation of highly reactive hydroxyl radicals from hydrogen peroxide (the Fenton-like reaction). This protective effect is crucial in biological systems where an excess of "free" copper can contribute to oxidative stress and cellular damage.

Caption: Proposed mechanism of Salpyran in preventing ROS formation.

Experimental Workflow

The general workflow for the in vitro evaluation of Salpyran's antioxidant and chelating properties follows a logical progression from initial screening to more biologically relevant assays.

Caption: General experimental workflow for in vitro studies of Salpyran.

References

- 1. Item - Salpyran: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]

- 2. Salpyran: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. real.mtak.hu [real.mtak.hu]

Salpyran Dihydrochloride: A Technical Guide to its Therapeutic Potential as a Selective Copper(II) Chelator

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dysregulation of metal ions, particularly copper, is a well-established factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. The catalytic generation of reactive oxygen species (ROS) by copper bound to amyloid-β peptides contributes significantly to oxidative stress and subsequent neuronal damage. Salpyran dihydrochloride, the hydrochloride salt of Salpyran (2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol), has emerged as a promising therapeutic agent due to its high affinity and selectivity for Cu(II) ions. This technical guide provides an in-depth overview of Salpyran's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its chemical synthesis, experimental workflows, and proposed signaling interactions.

Introduction

The accumulation of biometals in the brain is a pathological hallmark of numerous neurodegenerative disorders.[1] In Alzheimer's disease (AD), copper ions have been shown to bind to amyloid-β (Aβ) peptides, catalyzing the production of ROS and exacerbating oxidative stress.[2] This has led to the exploration of small molecule metal chelators as a therapeutic strategy. Salpyran, a rationally designed tetradentate (3N,1O) ligand, demonstrates exceptional promise in this area.[3][4] It exhibits a high affinity for Cu(II) and excellent selectivity over other biologically relevant metal ions like Zn(II).[3][4] By chelating copper, Salpyran effectively prevents the formation of damaging ROS, positioning it as a potential disease-modifying therapy for neurodegenerative disorders.[4][5]

Chemical and Pharmacological Properties

Salpyran has been designed to possess favorable drug-like properties, including predicted brain permeability.[3][4] Its dihydrochloride form enhances its solubility for experimental and potential therapeutic applications. A summary of its key properties in comparison to other chelators is provided in Table 1.

Data Presentation

Table 1: Thermodynamic and Calculated Pharmacologically Relevant Properties of Salpyran and Other Chelators [1]

| Chelator | pCua | pZna | Cu/Zn Selectivityd | Coordination Environmente | cLogPf |

| Salpyran | 10.65 | - | - | 3N,1O | 1.73 |

| Clioquinol | 5.91 | - | - | - | - |

| PBT2 | - | - | - | - | - |

| Salan | - | - | - | - | 2.26 |

| Salan-2 | - | - | - | - | - |

-

Data extracted from Devonport et al., 2021.[1]

-

a pM = −log[M]free; [M] = [L] = 10 μM, pH = 7.4.

-

d Cu/Zn selectivity calculated by pCu − pZn.

-

e Coordination environment in solid state.

-

f Calculated using the SwissADME webtool.

Table 2: Stability Constants (logβ) for Salpyran Complexes with Cu(II) and Zn(II) [3]

| Complex | Cu(II) | Zn(II) |

| MLH | 23.93 (8) | — |

| ML | 20.10 (8) | 11.98 (5) |

| MLH-1 | 8.94 (10) | 2.38 (13) |

-

Data obtained in aqueous solution (I = 0.2 mol×dm–3 KCl, T = 298 K). Standard deviations are in parentheses.[3]

Mechanism of Action

Salpyran's primary mechanism of action is the selective chelation of Cu(II) ions. This action directly inhibits the catalytic production of ROS from the Cu(II)/H₂O₂ system.[4][5] By sequestering copper, Salpyran prevents its participation in redox cycling, a key driver of oxidative stress in neurodegenerative diseases.[2] The antioxidant properties of Salpyran have been demonstrated in various assays, including the prevention of ascorbate consumption and the inhibition of dityrosine cross-linking in protein fragments.[1][4]

Signaling Pathway

Experimental Protocols

Synthesis of Salpyran

Salpyran can be synthesized via a stepwise protecting group strategy involving consecutive reductive aminations.[1][3]

Route A (Higher Yield): [1]

-

Synthesis of Amine Precursor (1):

-

N-Boc-ethylenediamine is reacted with salicylaldehyde via reductive amination.

-

The resulting product is deprotected to yield the amine precursor (1).

-

-

Synthesis of Salpyran:

-

Amine precursor (1) undergoes a second reductive amination with 2-formylpyridine in the presence of a stoichiometric base (NEt₃) to yield Salpyran.

-

Route B (Lower Yield): [1]

-

Synthesis of Amine Precursor (2):

-

N-Boc-ethylenediamine is reacted with 2-formylpyridine via reductive amination.

-

The resulting product is deprotected to yield the amine precursor (2).

-

-

Synthesis of Salpyran:

-

Amine precursor (2) undergoes a second reductive amination with salicylaldehyde in the presence of a stoichiometric base (NEt₃) to yield Salpyran.

-

Ascorbate Consumption Assay

This assay measures the ability of Salpyran to prevent ROS production by monitoring the consumption of ascorbate.[1][4]

-

Reagents: HEPES buffer, HCl, water, ascorbate, CuCl₂, Salpyran.

-

Procedure:

-

A solution containing HEPES, HCl, water, ascorbate, CuCl₂, and Salpyran (or a control without Salpyran) is prepared.

-

The consumption of ascorbate is monitored over time by measuring its absorbance.

-

The assay is conducted under both aerobic and anaerobic conditions.

-

-

Expected Outcome: Salpyran is expected to slow the rate of ascorbate consumption in the presence of CuCl₂, indicating a reduction in ROS production.[1][4]

Protein Fragment Antioxidant Assays

These assays assess Salpyran's ability to prevent the oxidation of protein fragments, specifically dityrosine cross-linking, which is a marker of oxidative damage.[1][4]

-

Tau Fragment Assay:

-

A fragment of the tau protein is incubated with Cu(II) and H₂O₂ in the presence or absence of Salpyran.

-

The formation of dityrosine cross-links is measured.

-

-

Human Prion Protein Fragment Assay:

-

A fragment of the human prion protein is incubated with Cu(II) and H₂O₂ in the presence or absence of Salpyran.

-

The extent of oxidation is determined.

-

-

Expected Outcome: Salpyran is expected to significantly reduce the formation of dityrosine cross-links and the overall oxidation of the protein fragments.[1][4]

Conclusion and Future Directions

This compound is a highly promising, rationally designed Cu(II) selective chelator with significant therapeutic potential for neurodegenerative diseases. Its ability to selectively bind copper and inhibit the production of reactive oxygen species addresses a key pathological mechanism in diseases like Alzheimer's. The favorable drug-like properties and demonstrated antioxidant efficacy in preclinical models make it a strong candidate for further development.

Future research should focus on in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound in animal models of neurodegeneration. Furthermore, elucidation of its potential interactions with downstream neuroprotective signaling pathways will provide a more comprehensive understanding of its therapeutic effects. The tunability of the Salpyran scaffold also offers opportunities for the development of next-generation chelators with enhanced properties.

References

Unveiling the Antioxidant Properties of Salpyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salpyran, chemically known as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a synthetic compound with significant therapeutic potential, primarily attributed to its selective copper (II) chelation and subsequent antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant mechanisms of Salpyran, detailing the experimental protocols used to elucidate its efficacy and presenting the quantitative data that underscores its function. The primary antioxidant action of Salpyran lies in its ability to sequester redox-active Cu(II) ions, thereby preventing the formation of highly damaging reactive oxygen species (ROS) through Fenton-like reactions. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are investigating novel therapeutic strategies for neurodegenerative and other diseases where oxidative stress is a key pathological factor.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a well-established contributor to a myriad of pathological conditions, including neurodegenerative diseases such as Alzheimer's and prion diseases.[1] Transition metals, particularly copper, can play a pivotal role in the generation of ROS. The redox cycling of copper ions, specifically the transition between Cu(II) and Cu(I), can catalyze the production of hydroxyl radicals from hydrogen peroxide via the Fenton and Haber-Weiss reactions.[2]

Salpyran (HL) is a rationally designed tetradentate Cu(II) selective chelator.[3][4] Its structure is optimized for high-affinity and selective binding to Cu(II) ions, even in the presence of other biologically relevant metal ions like Zn(II).[3][5] This selective chelation is the cornerstone of its antioxidant activity. By forming a stable complex with Cu(II), Salpyran effectively removes the catalytic driver of Fenton-like chemistry, thus inhibiting the generation of ROS.[3][4]

Mechanism of Antioxidant Action

The principal antioxidant mechanism of Salpyran is not as a classical radical scavenger but as a preventative antioxidant through the chelation of Cu(II). The core of this mechanism is the inhibition of the Fenton reaction.

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻ In the context of copper: Cu⁺ + H₂O₂ → Cu²⁺ + OH• + OH⁻

By tightly binding to Cu(II), Salpyran prevents its reduction to Cu(I), a key step in the catalytic cycle of ROS production. This sequestration effectively "redox-silences" the copper ion, preventing it from participating in the generation of hydroxyl radicals.[2]

While the primary mechanism is chemical, the biological consequence is the protection of macromolecules, including proteins and lipids, from oxidative damage. There is currently no evidence to suggest that Salpyran directly modulates intracellular antioxidant signaling pathways, such as the Nrf2 pathway. Its protective effects are attributed to its direct action on the extracellular or intracellular pool of redox-active copper.

Signaling Pathway of Copper-Induced Oxidative Stress and Salpyran's Intervention

The following diagram illustrates the central role of Cu(II) in ROS generation and how Salpyran intervenes.

Quantitative Data on Antioxidant Properties

The efficacy of Salpyran as a Cu(II) chelator and antioxidant has been quantified through various biophysical and biochemical assays.

Table 1: Copper (II) Affinity and Selectivity of Salpyran

| Parameter | Value | Comparison (Clioquinol) | Reference |

| pCu at pH 7.4 | 10.65 | 5.91 | [3][5] |

| Selectivity | Excellent for Cu(II) over Zn(II) | Lower | [3][5] |

pCu is the negative logarithm of the free Cu(II) concentration, indicating the affinity of the ligand for copper at a specific pH. A higher pCu value signifies a higher affinity.

Table 2: Ascorbate Consumption Assay - Rate Constants

This assay measures the rate of ascorbate oxidation, which is accelerated by the presence of Cu(II). A slower rate in the presence of a chelator indicates its ability to inhibit this Cu(II)-catalyzed oxidation.

| Condition | Rate Constant (nM s⁻¹) |

| Without Salpyran | Not Calculated |

| With Salpyran (Air) | 1.37 |

| With Salpyran (Sealed) | 1.36 |

| With Salpyran (Argon) | 1.07 |

These data demonstrate that Salpyran significantly slows the consumption of ascorbate, indicating its potent antioxidant activity by sequestering Cu(II).

Experimental Protocols

The antioxidant properties of Salpyran have been validated through a series of key experiments. The detailed methodologies are provided below.

Ascorbate Consumption Assay

This assay assesses the ability of Salpyran to inhibit the Cu(II)-catalyzed oxidation of ascorbic acid.

-

Objective: To quantify the rate of ascorbate consumption in the presence and absence of Salpyran.

-

Principle: The oxidation of ascorbate is monitored spectrophotometrically by the decrease in its absorbance at 265 nm. The presence of Cu(II) catalyzes this oxidation, and an effective chelator will slow down this process.

-

Reagents:

-

HEPES buffer (100 mM, pH 7.1)

-

HCl (0.2 M) for pH adjustment

-

Ascorbic acid stock solution

-

CuCl₂ stock solution

-

Salpyran stock solution

-

-

Procedure:

-

Samples are prepared in situ in a quartz cuvette.

-

The components are added in the following order: HEPES buffer, HCl (for pH adjustment), water, ascorbate, and CuCl₂.

-

For the test sample, Salpyran is added last.

-

The final concentrations in the assay are: Salpyran (12 µM), CuCl₂ (10 µM), and ascorbate (100 µM).

-

The absorbance at 265 nm is monitored over time (up to 3 hours in the presence of Salpyran).

-

The assay is conducted under both aerobic (open air and sealed cuvette) and anaerobic (argon-purged) conditions.

-

The rate of ascorbate consumption is calculated from the change in absorbance over time.

-

Tau Protein Dityrosine Formation Assay

This assay evaluates Salpyran's ability to prevent the Cu(II)-mediated oxidative cross-linking of the tau protein, a key event in the pathology of Alzheimer's disease.

-

Objective: To determine if Salpyran can inhibit the formation of dityrosine cross-links in a tau protein fragment (dGAE) induced by Cu(II) and H₂O₂.

-

Principle: Dityrosine has a characteristic fluorescence that can be monitored to quantify the extent of oxidative cross-linking. A reduction in the fluorescence signal in the presence of Salpyran indicates its protective effect.

-

Reagents:

-

Tau protein fragment (dGAE)

-

CuCl₂ solution

-

Hydrogen peroxide (H₂O₂) solution

-

Salpyran solution

-

EDTA solution (to quench the reaction)

-

-

Procedure:

-

Reactions are prepared with the tau dGAE fragment and Cu(II) at a 1:10 molar ratio.

-

Oxidation is induced by the addition of 2.5 mM H₂O₂.

-

In the test condition, Salpyran is added to the reaction mixture.

-

The reactions are incubated for 1 hour and then quenched by the addition of EDTA.

-

The formation of dityrosine is monitored by fluorescence spectroscopy, with an excitation wavelength of 320 nm and emission measured at approximately 410 nm.

-

A lack of an increase in the fluorescence signal at 410 nm in the presence of Salpyran indicates the inhibition of dityrosine formation.

-

Human Prion Protein Oxidation Assay

This assay is designed to assess the protective effect of Salpyran against Cu(II)-mediated oxidative damage to the human prion protein.

-

Objective: To determine if Salpyran can prevent the oxidation of the human prion protein in the presence of Cu(II) and H₂O₂.

-

Principle: Oxidative damage to the prion protein, induced by the Cu(II)/H₂O₂ system, can be assessed by various methods, such as SDS-PAGE to detect fragmentation or mass spectrometry to identify oxidized residues. The absence of such damage in the presence of Salpyran demonstrates its antioxidant capacity.

-

Reagents:

-

Human prion protein

-

CuCl₂ solution

-

Hydrogen peroxide (H₂O₂) solution

-

Salpyran solution

-

-

Procedure:

-

The human prion protein is incubated with Cu(II) and H₂O₂ to induce oxidative stress.

-

In a parallel experiment, Salpyran is included in the incubation mixture.

-

Following incubation, the extent of oxidative damage to the prion protein is analyzed. This can be done by:

-

SDS-PAGE: To visualize any protein fragmentation resulting from oxidative cleavage.

-

Mass Spectrometry: To identify specific amino acid residues that have been oxidized.

-

-

A comparison between the samples with and without Salpyran reveals its protective efficacy.

-

Experimental Workflows and Logical Relationships

The evaluation of Salpyran's antioxidant properties follows a logical progression from confirming its fundamental mechanism of copper chelation to assessing its protective effects in biologically relevant systems.

General Experimental Workflow

The following diagram outlines the typical workflow for characterizing the antioxidant properties of a copper chelator like Salpyran.

Conclusion

Salpyran demonstrates significant promise as a therapeutic agent due to its potent and selective antioxidant properties. Its mechanism of action, centered on the chelation of Cu(II) and the subsequent prevention of ROS formation, is well-supported by the presented quantitative data and experimental evidence. The detailed protocols provided in this guide offer a framework for the continued investigation and validation of Salpyran and other novel copper chelators. For professionals in drug development, Salpyran represents a compelling lead compound for targeting a range of pathologies underpinned by oxidative stress and copper dyshomeostasis. Further research into its in vivo efficacy, safety profile, and pharmacokinetic properties is warranted to translate its therapeutic potential into clinical applications.

References

- 1. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Copper chelation selectively kills colon cancer cells through redox cycling and generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salpyran: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Coordination Chemistry of Salpyran Dihydrochloride with Copper(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salpyran dihydrochloride, a rationally designed tetradentate chelator, has emerged as a significant ligand in the field of medicinal inorganic chemistry, particularly for its high affinity and selectivity for copper(II) ions. This technical guide provides a comprehensive overview of the coordination chemistry between Salpyran and Cu(II), detailing the synthesis of the ligand and its copper complex, extensive characterization data, and the underlying experimental protocols. The document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutic agents targeting metal dysregulation in neurodegenerative diseases and other pathological conditions.

Introduction

The dysregulation of metal ions, particularly copper, is increasingly implicated in the pathogenesis of various neurodegenerative disorders, including Alzheimer's disease. This has spurred the development of selective metal chelators that can modulate copper homeostasis. Salpyran (2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol) was designed as a tunable Cu(II) chelating scaffold.[1][2] This tetradentate (3N,1O) ligand exhibits a high affinity for Cu(II) and excellent selectivity over other biologically relevant metal ions like Zn(II).[1][2] At physiological pH, Salpyran forms a stable 1:1 complex with Cu(II), creating a monocationic species, [Cu(II)(Salpyran)]+.[1][2] This guide delves into the fundamental coordination chemistry of the Salpyran-Cu(II) system.

Synthesis and Complexation

The synthesis of Salpyran and its subsequent complexation with Cu(II) can be achieved through a systematic, multi-step process.

Synthesis of this compound

The synthesis of Salpyran is accomplished via a stepwise protecting group strategy involving consecutive reductive aminations.[1][2] The general workflow is depicted below:

References

Methodological & Application

Application Notes: Laboratory Synthesis and Mechanism of Action of Salpyran Dihydrochloride

Introduction

Salpyran, chemically known as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a rationally designed, tetradentate (3N,1O) ligand developed as a selective chelator for copper(II) ions.[1][2][3][4] Its dihydrochloride salt is investigated for its therapeutic potential, primarily stemming from its ability to sequester Cu(II) and prevent the formation of reactive oxygen species (ROS) that are implicated in various pathological conditions.[2][3][5] Salpyran exhibits a high affinity for Cu(II) and excellent selectivity over other biologically relevant metal ions like Zn(II).[2][3][4] These properties make it a valuable tool for researchers in neurodegenerative disease, oxidative stress, and metal ion homeostasis.

This document provides a detailed protocol for the laboratory synthesis of Salpyran and its subsequent conversion to Salpyran dihydrochloride. It also includes a summary of its key physicochemical properties and a diagrammatic representation of its mechanism of action.

Physicochemical and Pharmacological Properties

The following table summarizes key quantitative data for Salpyran, highlighting its efficacy as a copper chelator.

| Property | Value | Description | Reference |

| pCu | 10.65 | A measure of the ligand's affinity for Cu(II) at pH 7.4. A higher value indicates stronger binding. | [2][4] |

| Cu/Zn Selectivity | 4.60 | The ratio of pCu to pZn, indicating the ligand's preference for copper over zinc. | [4] |

| Molecular Formula | C₁₅H₂₁Cl₂N₃O | Chemical formula for the dihydrochloride salt form. | [5] |

| Coordination | Tetradentate (3N,1O) | The ligand binds to a metal ion through three nitrogen atoms and one oxygen atom. | [1][3][4] |

Experimental Protocol: Synthesis of this compound

The synthesis of Salpyran is achieved through a stepwise protecting group strategy involving consecutive reductive aminations on an ethylenediamine backbone.[1][4] The final amine product is then converted to its dihydrochloride salt.

Materials and Reagents:

-

N-Boc-ethylenediamine

-

Salicylaldehyde

-

2-Formylpyridine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid solution (e.g., 4M in 1,4-dioxane)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Diethyl ether

Procedure:

-

Step 1: First Reductive Amination (Monofunctionalization)

-

Dissolve N-Boc-ethylenediamine (1.0 eq) and salicylaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the solution.

-

Continue stirring the reaction mixture at room temperature overnight (12-16 hours).

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

-

-

Step 2: Boc Deprotection

-

Dissolve the crude product from Step 1 in a minimal amount of DCM.

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete deprotection.

-

Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with DCM.

-

Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate to yield the deprotected amine intermediate.

-

-

Step 3: Second Reductive Amination

-

Dissolve the amine intermediate from Step 2 (1.0 eq) and 2-formylpyridine (1.0 eq) in anhydrous DCM.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add STAB (1.5 eq) portion-wise and allow the reaction to proceed overnight at room temperature.

-

Perform an aqueous workup as described in Step 1 to isolate the crude Salpyran free base.

-

Purify the crude product using silica gel column chromatography if necessary.

-

-

Step 4: Formation of Dihydrochloride Salt

-

Dissolve the purified Salpyran free base in a minimal amount of methanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid (2.0-2.2 eq) (e.g., 4M HCl in 1,4-dioxane) while stirring.

-

A precipitate should form. Continue stirring for 30-60 minutes.

-

Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a solid.

-

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Mechanism of Action: ROS Inhibition

Caption: Salpyran chelates Cu(II), preventing ROS formation.

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. Salpyran: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Salpyran: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. invivochem.net [invivochem.net]

Standard Operating Procedure for Salpyran Dihydrochloride Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of Salpyran dihydrochloride. All procedures should be performed in a designated laboratory setting by trained personnel.

Introduction

This compound is a Cu(II) selective chelator with potential therapeutic applications.[1][2][3] Its primary mechanism of action involves binding to copper (II) ions, thereby preventing the formation of reactive oxygen species (ROS) that can contribute to oxidative stress.[1][2][4][5][6] This document outlines the necessary precautions, proper handling techniques, and experimental protocols for working with this compound.

Disclaimer: No official Safety Data Sheet (SDS) for this compound was found in the public domain at the time of writing. The safety information provided herein is based on general knowledge of handling chemical compounds and information available for similar molecules. Researchers should always consult the supplier-provided SDS for the most accurate and up-to-date safety information.

Physicochemical and Storage Information

This compound is a solid, typically appearing as a light yellow to brown powder.[1]

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁Cl₂N₃O | [7] |

| Molecular Weight | 330.25 g/mol | [7] |

Storage Conditions

Proper storage is crucial to maintain the integrity of this compound.

| Condition | Temperature | Duration | Notes |

| Powder | 4°C | 2 years | Keep in a sealed container, protected from moisture. |

| Powder | -20°C | 3 years | Keep in a sealed container, protected from moisture. |

| In Solvent | -20°C | 1 month | Store in a sealed container, away from moisture. |

| In Solvent | -80°C | 6 months | Store in a sealed container, away from moisture. |

Safety Precautions and Personal Protective Equipment (PPE)

Given the absence of a specific SDS, a cautious approach to handling this compound is recommended.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat is required. Ensure exposed skin is covered.

-

Respiratory Protection: If working outside a fume hood or if dust generation is likely, a NIOSH-approved respirator may be necessary.

-

Experimental Protocols

Preparation of Stock Solutions

This compound is soluble in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Dissolving: Add the appropriate volume of DMSO to the vial containing the powder to achieve the desired concentration.

-

Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Spill and Waste Disposal

-

Spills: In case of a spill, wear appropriate PPE. For small spills of the powder, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal.

-

Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste.

Mechanism of Action: Copper Chelation and ROS Inhibition

This compound acts as a selective chelator of Cu(II) ions.[1][2][3] In biological systems, free or loosely bound copper ions can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂). These reactive oxygen species can cause significant damage to cellular components, including lipids, proteins, and DNA. By binding to Cu(II), this compound prevents its participation in these damaging redox cycles.[4][5][6]

Caption: Mechanism of this compound in preventing ROS formation.

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the general workflow for handling this compound in a laboratory setting.

Caption: General workflow for handling this compound.

References

- 1. Item - Salpyran: a Cu(II) selective chelator with therapeutic potential - University of Sussex - Figshare [sussex.figshare.com]

- 2. Salpyran: A Cu(II) Selective Chelator with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. real.mtak.hu [real.mtak.hu]

- 7. This compound|BLD Pharm [bldpharm.com]

Application Notes and Protocols for Assessing the Antioxidant Activity of Salpyran Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salpyran dihydrochloride is a selective chelator of copper(II) ions that has demonstrated potential as an antioxidant. Its mechanism of action is primarily attributed to its ability to bind with Cu(II), thereby preventing the formation of reactive oxygen species (ROS) that are generated in biological systems through processes such as the Fenton-like reaction involving copper and hydrogen peroxide.[1][2][3] This document provides detailed protocols for assessing the antioxidant capacity of this compound, including both specific assays in which its activity has been documented and general, widely-used antioxidant assays for broader characterization.

Mechanism of Action: Copper Chelation and ROS Prevention

The primary antioxidant mechanism of this compound is its ability to selectively chelate Cu(II) ions. In biological systems, free or loosely bound copper ions can participate in redox cycling, leading to the generation of highly damaging hydroxyl radicals from hydrogen peroxide (H₂O₂). This compound forms a stable complex with Cu(II), which prevents the metal ion from participating in these harmful reactions, thus mitigating oxidative stress.[1][2][3]

Assays Performed with this compound

Research has demonstrated the antioxidant efficacy of this compound through specific assays that model its proposed mechanism of action.[1][2][3]

Ascorbate Consumption Assay

This assay evaluates the ability of a compound to prevent the copper-catalyzed oxidation of ascorbic acid (vitamin C). In the presence of Cu(II) and oxygen, ascorbic acid is rapidly depleted. An effective chelator like Salpyran will sequester Cu(II), slowing the rate of ascorbate consumption.

Experimental Protocol:

-

Reagent Preparation:

-

HEPES buffer (pH 7.4)

-

Ascorbic acid solution

-

Copper(II) chloride (CuCl₂) solution

-

This compound solution

-

-

Assay Procedure:

-

The reaction mixture is prepared containing HEPES buffer, ascorbic acid, and CuCl₂.

-

This compound is added to the test samples.

-

The consumption of ascorbate is monitored spectrophotometrically by measuring the decrease in absorbance at 265 nm over time.

-

The assay can be performed under both anaerobic and aerobic conditions to assess the role of oxygen.

-

-

Data Analysis:

-

The rate of ascorbate consumption is calculated from the change in absorbance over time.

-

The protective effect of Salpyran is determined by comparing the rate of ascorbate consumption in the presence and absence of the compound.

-

Tau Protein and Prion Protein Oxidation Assays

These assays assess the ability of Salpyran to prevent copper-mediated oxidation of proteins implicated in neurodegenerative diseases. Cu(II) can bind to tau and prion proteins, and in the presence of a reducing agent and oxygen or hydrogen peroxide, can induce oxidative modifications, such as the formation of dityrosine cross-links, which can be monitored spectroscopically.

Experimental Protocol:

-

Reagent Preparation:

-

Solution of a specific fragment of the tau protein (e.g., tau₂₉₇₋₃₉₁) or prion protein.

-

Copper(II) chloride (CuCl₂) solution.

-

Hydrogen peroxide (H₂O₂) solution.

-

This compound solution.

-

EDTA solution to quench the reaction.

-

-

Assay Procedure:

-

The protein fragment is incubated with Cu(II) in the presence or absence of this compound.

-

H₂O₂ is added to induce oxidation.

-

The reaction is allowed to proceed for a set time (e.g., 1 hour) and then quenched by the addition of EDTA.

-

The formation of dityrosine is monitored by measuring the fluorescence intensity at an emission wavelength of 410 nm.

-

-

Data Analysis:

-

The level of dityrosine formation is quantified and compared between samples with and without Salpyran to determine its protective effect.

-

Quantitative Data Summary

While specific quantitative data from the primary literature on this compound is presented descriptively rather than in comprehensive tables, the findings indicate a significant antioxidant effect in the specialized assays.

| Assay | Parameter Measured | Result with this compound | Reference |

| Ascorbate Consumption | Rate of ascorbate oxidation | Salpyran slows the consumption of ascorbate in the presence of Cu(II). | [2] |

| Tau Protein Oxidation | Dityrosine formation | Salpyran prevents the formation of dityrosine cross-linking. | [2] |

| Human Prion Protein Oxidation | Dityrosine formation | Salpyran prevents the formation of dityrosine cross-linking. | [2] |

Standard Antioxidant Assay Protocols

For a broader characterization of the antioxidant potential of this compound, the following standard assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow.

Experimental Protocol:

-

Reagent Preparation:

-

0.1 mM DPPH solution in methanol or ethanol.

-

Serial dilutions of this compound.

-

Positive control (e.g., ascorbic acid or Trolox).

-

-

Assay Procedure (96-well plate):

-

Add 100 µL of the sample or control to each well.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), resulting in a decrease in absorbance.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•⁺ solution.

-

Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.7 at 734 nm.

-

-

Assay Procedure (96-well plate):

-

Add 20 µL of the sample or control to each well.

-

Add 180 µL of the diluted ABTS•⁺ solution to each well.

-

Incubate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

-

Assay Procedure (96-well plate):

-

Add 20 µL of the sample or standard to each well.

-

Add 150 µL of the pre-warmed (37°C) FRAP reagent.

-

Incubate at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at approximately 593 nm.

-

-

Data Analysis:

-

A standard curve is generated using a known concentration of FeSO₄.

-

The FRAP value of the sample is calculated from the standard curve and expressed as µM Fe(II) equivalents.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Experimental Protocol:

-

Reagent Preparation:

-

Fluorescein solution.

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator).

-

Trolox standards.

-

-

Assay Procedure (96-well black microplate):

-

Add 150 µL of the fluorescein solution to each well.

-

Add 25 µL of the sample, Trolox standard, or blank to the wells.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Initiate the reaction by adding 25 µL of the AAPH solution.

-

Immediately begin measuring the fluorescence kinetically (e.g., every 1-2 minutes) at an excitation of ~485 nm and emission of ~520 nm.

-

-

Data Analysis:

-

The area under the fluorescence decay curve (AUC) is calculated.

-

The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.

-

A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

-

The ORAC value of the sample is expressed as Trolox equivalents.

-

References

Application Notes and Protocols: Salpyran Dihydrochloride in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction